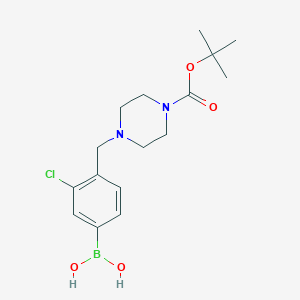

(4-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-3-chlorophenyl)boronic acid

Descripción general

Descripción

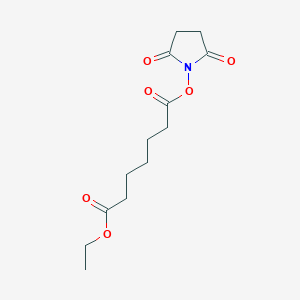

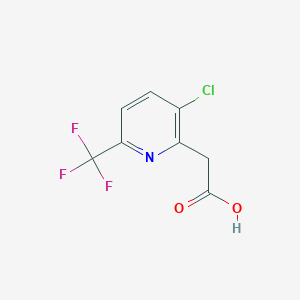

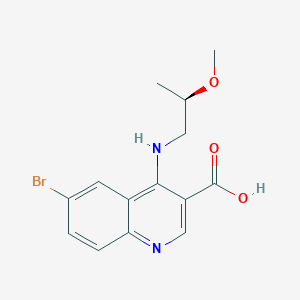

The compound (4-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-3-chlorophenyl)boronic acid is also known as 4-(4-t-BOC-Piperazinomethyl)phenylboronic acid . It is a boronic acid derivative with a piperazine ring structure.

Synthesis Analysis

The synthesis of this compound involves the use of n-butyllithium and triisopropyl borate in anhydrous tetrahydrofuran (THF) at -78°C to 20°C under an inert atmosphere . The reaction is monitored by thin layer chromatography and upon completion, the solvent is evaporated and the product is purified by silica gel column chromatography .Molecular Structure Analysis

The molecular formula of this compound is C16H25BN2O4 . The InChI code is1S/C16H25BN2O4/c1-16(2,3)23-15(20)19-10-8-18(9-11-19)12-13-4-6-14(7-5-13)17(21)22/h4-7,21-22H,8-12H2,1-3H3 . Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving this compound.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a sealed container in a dry environment at 2-8°C . .Aplicaciones Científicas De Investigación

Organic Synthesis

This compound is a valuable reagent in organic synthesis, particularly in the Suzuki coupling reactions . The boronic acid group can form bonds with various organic moieties, facilitating the construction of complex molecules. This is crucial for synthesizing pharmaceuticals, agrochemicals, and organic materials.

Medicinal Chemistry

In medicinal chemistry, the tert-butoxycarbonyl (Boc) protected piperazine moiety is often used in drug design . It’s a common structural component in molecules targeting central nervous system disorders due to its ability to cross the blood-brain barrier.

Peptide Synthesis

The Boc group is a standard protecting group for amines in peptide synthesis . It’s acid-labile, meaning it can be removed under mildly acidic conditions without affecting other sensitive functional groups in the peptide chain.

Material Science

Boronic acids are known to interact with diols and other Lewis bases, which can be exploited in material science for creating self-healing materials, sensors, and smart polymers .

Analytical Chemistry

Due to its specific reactivity, this compound can be used as a derivatization agent in analytical chemistry to detect and quantify various biological substances, including sugars and neurotransmitters .

Chemical Biology

In chemical biology, boronic acids can be used to study carbohydrate-mediated biological processes. They can mimic the structure of sugars and thus, help in understanding sugar-protein interactions .

Catalysis

The boronic acid moiety is a key player in catalytic processes, especially in transition-metal catalysis. It can form complexes with metals, which are then used as catalysts in various organic transformations .

Environmental Science

Boronic acids can be utilized in environmental science for the removal of pollutants. They can form stable complexes with various contaminants, aiding in their extraction and degradation .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Propiedades

IUPAC Name |

[3-chloro-4-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24BClN2O4/c1-16(2,3)24-15(21)20-8-6-19(7-9-20)11-12-4-5-13(17(22)23)10-14(12)18/h4-5,10,22-23H,6-9,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHVLNNKYODGSQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)CN2CCN(CC2)C(=O)OC(C)(C)C)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24BClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801118650 | |

| Record name | 1-Piperazinecarboxylic acid, 4-[(4-borono-2-chlorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801118650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-3-chlorophenyl)boronic acid | |

CAS RN |

1704074-51-0 | |

| Record name | 1-Piperazinecarboxylic acid, 4-[(4-borono-2-chlorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1704074-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperazinecarboxylic acid, 4-[(4-borono-2-chlorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801118650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.